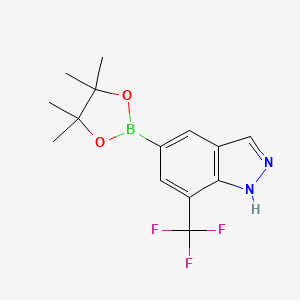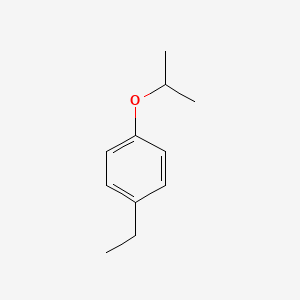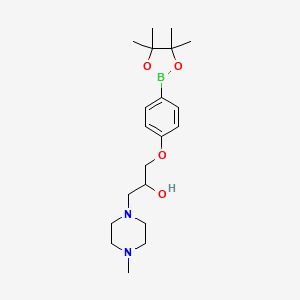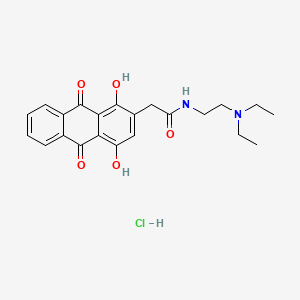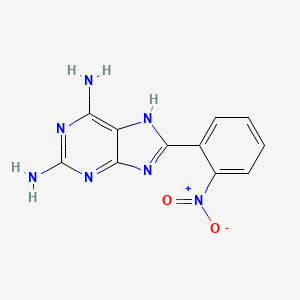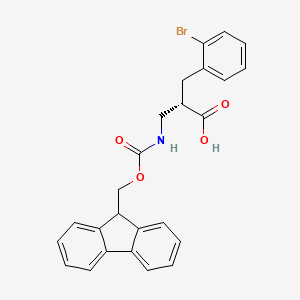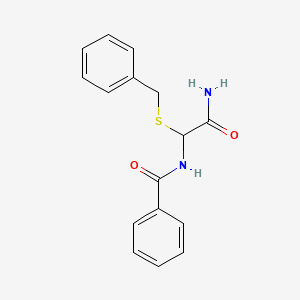
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide is a chemical compound with the molecular formula C16H16N2O2S. It is known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a benzylsulfanyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide typically involves the reaction of benzyl mercaptan with an appropriate amine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Benzyl mercaptan is reacted with an amine (such as glycine) in the presence of a base (e.g., sodium hydroxide) to form the intermediate.
Step 2: The intermediate is then reacted with benzoyl chloride in the presence of a base (e.g., triethylamine) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
科学研究应用
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N 5,N 5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group, in particular, differentiates it from other similar compounds and contributes to its specific interactions with biological targets.
属性
CAS 编号 |
31657-20-2 |
|---|---|
分子式 |
C16H16N2O2S |
分子量 |
300.4 g/mol |
IUPAC 名称 |
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide |
InChI |
InChI=1S/C16H16N2O2S/c17-14(19)16(21-11-12-7-3-1-4-8-12)18-15(20)13-9-5-2-6-10-13/h1-10,16H,11H2,(H2,17,19)(H,18,20) |
InChI 键 |
QDQWKLNQYZGFCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC(C(=O)N)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


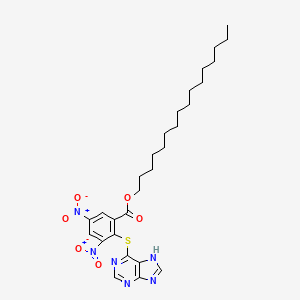
![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)
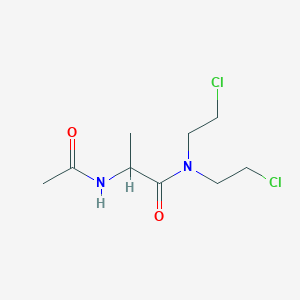

![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)


![1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-](/img/structure/B13995609.png)
